(5-Hydroxyisoquinolin-1-yl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(5-hydroxyisoquinolin-1-yl)guanidine |
InChI |
InChI=1S/C10H10N4O/c11-10(12)14-9-7-2-1-3-8(15)6(7)4-5-13-9/h1-5,15H,(H4,11,12,13,14) |
InChI Key |
XSAPVDOYSSFEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C(N)N)C(=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Hydroxyisoquinolin 1 Yl Guanidine and Analogues
Strategies for the Construction of the Isoquinoline (B145761) Core
The isoquinoline framework is a common motif in natural products and pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to a diverse array of methodologies.
Traditional methods for isoquinoline synthesis have been cornerstone reactions in heterocyclic chemistry for over a century. Two of the most prominent are the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). This reaction typically yields a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. For the synthesis of a 5-hydroxyisoquinoline (B118818) derivative, a starting material such as N-(2-(3-hydroxyphenyl)ethyl)acetamide would be required. The electron-donating nature of the hydroxyl group on the phenyl ring facilitates the electrophilic aromatic substitution reaction.
| Reaction | Starting Material | Key Reagents | Intermediate/Product | Ref. |
| Bischler-Napieralski | β-Phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | |
| Pictet-Spengler | β-Arylethylamine | Aldehyde/Ketone, Acid | Tetrahydroisoquinoline |
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. Similar to the Bischler-Napieralski reaction, the presence of an electron-donating group on the aromatic ring, such as a hydroxyl group, enhances the reaction rate. The resulting tetrahydroisoquinoline would require subsequent oxidation to afford the aromatic isoquinoline core.
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of heterocyclic systems. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.
Palladium-catalyzed domino reactions, such as the aminocarbonylation of alkynols, can provide direct and selective access to complex heterocyclic structures. For instance, the reaction of a suitably substituted 2-alkynylbenzaldehyde with an amine in the presence of a palladium catalyst and carbon monoxide can lead to the formation of an isoquinoline core. The synthesis of 1-amino-3,4-dihydroisoquinolines has been achieved through a palladium-catalyzed intramolecular C–H bond aminoimidoylation of α-benzyl-α-isocyanoacetates. This method allows for the direct introduction of an amino group at the 1-position.
Furthermore, palladium-catalyzed cross-coupling reactions are invaluable for the functionalization of pre-formed isoquinoline rings. For example, a 1-halo-5-hydroxyisoquinoline could potentially undergo a Buchwald-Hartwig amination to introduce the 1-amino group.
| Catalyst System | Reaction Type | Key Features | Ref. |
| Pd(OAc)₂/Phosphine Ligand | Aminocarbonylation | Direct formation of isoquinolones | |
| Palladium Catalyst | C-H Aminoimidoylation | Direct synthesis of 1-amino-3,4-dihydroisoquinolines | |
| Palladium Catalyst | Buchwald-Hartwig Amination | Amination of halo-isoquinolines | N/A |
Copper and rhodium catalysts have also proven to be effective in the synthesis of isoquinolines. Copper-catalyzed reactions often proceed via different mechanisms than their palladium counterparts and can offer complementary reactivity. For instance, a copper-catalyzed three-component synthesis of N-aryl guanidines involving cyanamides, arylboronic acids, and amines has been developed, which could potentially be adapted for the synthesis of isoquinoline-containing guanidines.
Rhodium-catalyzed reactions have been employed for the construction of the isoquinoline skeleton through various C-H activation and annulation strategies. These methods can provide access to highly substituted isoquinolines from simple starting materials.
Approaches to Guanidine (B92328) Moiety Formation
The guanidine group is a highly basic and polar functional group found in numerous biologically active molecules. Its synthesis typically involves the reaction of an amine with a suitable guanidinylating agent.
A common and straightforward method for the synthesis of guanidines is the reaction of a primary or secondary amine with an S-methylisothiouronium salt, such as S-methylisothiouronium sulfate. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, with the elimination of methanethiol. To control the reactivity and facilitate purification, protected S-methylisothiourea derivatives, such as N,N'-di-Boc-S-methylisothiourea, are often employed. The Boc (tert-butyloxycarbonyl) protecting groups can be readily removed under acidic conditions to yield the final guanidine.
Alternative reagents for guanidinylation include cyanamides, carbodiimides, and chloroformamidines. The reaction of an amine with cyanamide (B42294), often catalyzed by a Lewis acid, provides a direct route to monosubstituted guanidines. However, the handling of cyanamide can be challenging due to its propensity to dimerize.
Carbodiimides are also effective guanidinylating agents, reacting with amines to form guanidines. This reaction is often used in the synthesis of more complex, substituted guanidines. Chloroformamidines, which can be prepared from the corresponding ureas, react with amines to afford guanidines, although this method is less common. The use of toxic reagents like cyanogen (B1215507) bromide in some classical approaches is a significant drawback.
| Guanidinylating Agent | Key Features | Typical Byproducts | Ref. |
| S-Methylisothiouronium Salts | Readily available, straightforward reaction | Methanethiol | |
| Cyanamides | Direct route to monosubstituted guanidines | - | |
| Carbodiimides | Versatile for substituted guanidines | Ureas (if water is present) |
Guanylation Reagents and Protecting Group Strategies in Guanidine Synthesis
The introduction of a guanidine group onto a molecular scaffold, known as guanylation, is a pivotal step in the synthesis of (5-Hydroxyisoquinolin-1-yl)guanidine. This transformation typically involves the reaction of a primary or secondary amine with an electrophilic guanylating agent. The choice of reagent is often dictated by the substrate's reactivity, steric hindrance, and the presence of other sensitive functional groups. nih.govresearchgate.net
A variety of guanylating agents have been developed, each with distinct advantages. rsc.org Common reagents include S-methylisothioureas, pyrazole-1-carboxamidines, and cyanamide derivatives. researchgate.net For substrates that are poor nucleophiles or sterically hindered, more reactive reagents such as N,N′-di-Boc-N′′-triflylguanidine are often employed, demonstrating high efficacy in the synthesis of complex guanidine derivatives. nih.gov This reagent, for instance, has been successfully used in the guanylation of complex amino-indolo[2,3-b]quinolines, a process that proceeds smoothly at room temperature in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov
Given the presence of both a phenolic hydroxyl group and the N-H groups of the guanidine moiety, protecting group strategies are essential to prevent unwanted side reactions during synthesis. The guanidine group itself is often protected to modulate its basicity and nucleophilicity. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be installed on two of the guanidinyl nitrogens. nih.govrsc.org These groups are typically removed under acidic conditions (e.g., trifluoroacetic acid or HCl) or via hydrogenolysis, respectively. nih.govwikipedia.org
Simultaneously, the 5-hydroxy group on the isoquinoline ring must be protected to prevent its reaction with electrophilic reagents used in subsequent steps. Common protecting groups for phenols include benzyl (B1604629) (Bn), acetyl (Ac), or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). nih.govlibretexts.org The choice of protecting group must be orthogonal to that used for the guanidine moiety, allowing for its selective removal without affecting the other. wikipedia.org For example, a benzyl ether protecting the hydroxyl group can be removed by hydrogenolysis, a condition that would also cleave a Cbz group but leave a Boc group intact.
Table 1: Common Guanylation Reagents
| Reagent Name | Structure | Typical Reaction Conditions | Notes |
|---|---|---|---|
| N,N′-di-Boc-S-methylisothiourea | Boc-NH-C(=N-Boc)-SMe | Amine, HgCl₂, Et₃N | Effective for many amines but uses toxic mercury salts. |
| N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Amine, room temp. | Readily reacts with primary amines. nih.gov | |
| N,N′-di-Boc-N′′-triflylguanidine | Boc-NH-C(=N-Boc)-NTf | Amine, DIPEA, DCM, room temp. | Highly reactive; suitable for weakly nucleophilic or hindered amines. nih.gov |
Cyclic Guanidine Synthesis Methods
The synthesis of analogues containing a cyclic guanidine moiety involves intramolecular reactions to form a new heterocyclic ring. These methods are valuable for creating structurally constrained analogues, which can provide insights into structure-activity relationships.
One common approach involves the guanylation of a diamine precursor. researchgate.net For instance, a molecule containing both the 1-aminoisoquinoline (B73089) core and a second amino group tethered by a flexible linker could be treated with a guanylating agent such as cyanogen bromide or an isothiourea derivative. The resulting intermediate can then undergo intramolecular cyclization to form a fused ring system, such as an imidazo[1,2-a]isoquinoline derivative.
Palladium-catalyzed carboamination reactions have also emerged as a powerful tool for constructing cyclic guanidines from N-allyl or N-propargyl guanidines. This methodology allows for the formation of 5- and 6-membered cyclic guanidine derivatives in a two-step process from readily available amines.
Another strategy is the cyclocondensation of a guanidine derivative with a bifunctional electrophile. For example, the reaction of guanidine hydrochloride with bis-benzylidene cyclohexanones in the presence of a strong base has been used to synthesize tetrahydroquinazoline (B156257) derivatives, which are structurally related cyclic guanidines. nih.gov This cascade process is initiated by a Michael addition of the guanidine to an enone system, followed by intramolecular cyclization and dehydration. nih.gov
Convergent and Divergent Synthesis of this compound
Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues, allowing for flexibility and efficiency in generating molecular diversity.
Conversely, a divergent synthesis begins with a common intermediate that is subsequently modified to produce a library of different compounds. For example, a protected this compound could serve as a common precursor. Selective deprotection and subsequent functionalization of either the hydroxyl group or the guanidine nitrogens would lead to a diverse set of analogues.
Strategies for Coupling Hydroxyisoquinoline and Guanidine Moieties
The key step in a convergent synthesis of this compound is the formation of the C1-N bond between the isoquinoline ring and the guanidine group. Two primary strategies are plausible:
Guanylation of 1-Amino-5-hydroxyisoquinoline: This is the most direct approach. The synthesis would first target the precursor, 1-amino-5-hydroxyisoquinoline. This precursor can be prepared through established isoquinoline synthesis routes, potentially followed by amination at the C1 position. nih.gov Once the aminoisoquinoline is obtained, with the 5-hydroxy group appropriately protected, it can be reacted with a guanylating agent like N,N′-di-Boc-N′′-triflylguanidine. nih.gov The final step would involve the deprotection of both the guanidine and hydroxyl groups to yield the target compound.
Nucleophilic Substitution of 1-Chloro-5-hydroxyisoquinoline: An alternative route involves the reaction of guanidine with a 1-chloro-5-hydroxyisoquinoline precursor. The C1 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. After protection of the hydroxyl group, the 1-chloro derivative can be reacted with guanidine in the presence of a suitable base. This method avoids the potentially challenging synthesis of the 1-amino precursor but may require harsher conditions and could be complicated by the multiple nucleophilic sites on the unprotected guanidine.
Stereoselective and Enantioselective Synthetic Approaches for Analogues
For analogues of this compound that contain stereocenters, particularly at positions C3 or C4 of the isoquinoline ring or on side chains, stereoselective synthesis is crucial. The asymmetric synthesis of isoquinoline alkaloids is a well-developed field, and its methods can be adapted to prepare chiral precursors. cdnsciencepub.comacs.org
Key strategies include:
The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. By using a chiral β-arylethylamine or a chiral aldehyde derived from sources like amino acids or carbohydrates, high levels of stereocontrol can be achieved. cdnsciencepub.comresearchgate.net
The Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide followed by reduction of the resulting 3,4-dihydroisoquinoline. The use of chiral reducing agents, such as those based on rhodium or ruthenium catalysts in asymmetric transfer hydrogenation, can afford enantiomerically enriched tetrahydroisoquinolines. clockss.orgmdpi.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the isoquinoline nitrogen can direct the stereochemical outcome of subsequent reactions, such as alkylation at the C1 position. clockss.orgacs.org
Once the chiral isoquinoline core is synthesized, it can be carried forward through the coupling and deprotection steps described previously to yield the final enantiomerically pure analogue.
Design and Synthesis of Structurally Modified this compound Analogues
The structural modification of this compound can be undertaken to explore structure-activity relationships and optimize its properties. Modifications can be targeted at three main regions: the isoquinoline core, the hydroxyl group, and the guanidine moiety.
The synthesis of these analogues would leverage the methods previously discussed. For example, substituted isoquinoline precursors could be synthesized using appropriately functionalized starting materials in a Pictet-Spengler or Bischler-Napieralski reaction. acs.orgclockss.org N-substituted guanidine analogues can be prepared by using substituted amines in the final guanylation step or by alkylating a protected guanidine intermediate.
Rational Design Principles for Analogue Generation
The design of new analogues should be guided by rational principles to efficiently explore the chemical space. Fragment-based drug discovery (FBDD) offers a powerful paradigm. researchoutreach.org In this approach, small molecular fragments are screened for binding to a biological target, and hits are then grown or merged to create more potent lead compounds. researchoutreach.org
For this compound, a "fragment merging" strategy could be applied. researchoutreach.org Libraries of substituted isoquinolines and substituted guanidines could be evaluated independently. Fragments that show desired activity could then be synthetically combined to generate novel analogues with potentially enhanced potency. This approach rapidly identifies key structural motifs responsible for biological activity.
Structure-activity relationship (SAR) studies are also central to rational design. nih.gov By systematically modifying different parts of the lead compound and assessing the impact on activity, a model of the key interactions can be built. For example, varying the position and electronic nature of substituents on the isoquinoline ring or altering the substitution pattern on the guanidine group can provide critical information for designing improved compounds. nih.gov
Combinatorial Chemistry Approaches for Isoquinoline and Guanidine Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold. nih.gov This approach has been successfully applied to both isoquinoline and guanidine cores to generate extensive collections of analogues for high-throughput screening.
Isoquinoline Libraries:
The construction of substituted isoquinoline libraries often employs foundational synthetic strategies that are amenable to parallel synthesis and diversification. Microwave-assisted organic synthesis has emerged as a key enabling technology, significantly accelerating reaction times and improving yields for classical isoquinoline syntheses. ijpsonline.com
Two prominent methods for generating isoquinoline scaffolds in a combinatorial fashion are the Bischler-Napieralski and Pictet-Spengler reactions. ijpsonline.com These reactions allow for the cyclization of substituted β-arylethylamine derivatives to form dihydroisoquinolines and tetrahydroisoquinolines, respectively, which can then be oxidized to the corresponding aromatic isoquinolines. ijpsonline.com
An alternative and highly efficient strategy for creating C1- and C4-substituted isoquinoline libraries involves the use of isoquinolin-1(2H)-one as a versatile scaffold. ijpsonline.com This approach facilitates the introduction of diversity at these key positions through reactions like Pd-catalyzed cross-coupling and bromination, followed by further functionalization. ijpsonline.com The general workflow for this approach is outlined below:
| Step | Reaction | Purpose |
| 1 | Preparation of Isoquinolin-1(2H)-one | Formation of the core scaffold. |
| 2 | Activation of C1 position | Conversion of the C1 carbonyl to a more reactive group (e.g., triflate). |
| 3 | C1 Diversification | Introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| 4 | C4 Functionalization | Introduction of substituents at the C4 position (e.g., via bromination followed by cross-coupling). |
This modular approach allows for the systematic variation of substituents at different positions of the isoquinoline ring, leading to the generation of large and diverse compound libraries.
Guanidine Libraries:
The synthesis of guanidine libraries has also been effectively achieved using combinatorial techniques, particularly through positional scanning synthetic combinatorial libraries (PS-SCLs). researchgate.net This method allows for the systematic evaluation of the contribution of different functional groups at various positions of diversity to the biological activity of the compounds. researchgate.net
A notable example is the creation of a bis-cyclic guanidine library containing 45,864 individual compounds, which were systematically arranged into 110 mixture samples for screening. nih.gov This library was constructed around a core scaffold with three points of diversity (R1, R2, and R3). The positional scanning format involved creating sub-libraries where one position was fixed with a specific functional group, while the other positions contained a mixture of all other building blocks. nih.gov
The general structure of the bis-cyclic guanidine library and the positional scanning strategy is depicted in the table below:
| Library Type | R1 Position | R2 Position | R3 Position | Number of Samples |
| Sub-library A | Fixed (42 variations) | Mixture (26 variations) | Mixture (42 variations) | 42 |
| Sub-library B | Mixture (42 variations) | Fixed (26 variations) | Mixture (42 variations) | 26 |
| Sub-library C | Mixture (42 variations) | Fixed (42 variations) | Mixture (26 variations) | 42 |
By screening these sub-libraries, the most effective functional groups at each position of diversity can be rapidly identified, leading to the synthesis of individual, highly active compounds. nih.gov
Fragment-Based Design Methodologies for Related Scaffolds
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov These initial fragment hits are then optimized and grown or merged into more potent, drug-like molecules. nih.gov The isoquinoline scaffold has proven to be an excellent template for FBDD, particularly in the development of kinase inhibitors. nih.gov
A key advantage of FBDD is that it allows for the exploration of chemical space more efficiently than traditional high-throughput screening of large, complex molecules. nih.gov The process typically involves the following steps:
Fragment Library Screening: A library of small fragments is screened for binding to the target protein using biophysical techniques such as NMR spectroscopy or X-ray crystallography. nih.govresearchgate.net
Hit Identification and Validation: Fragments that exhibit binding are identified and their interaction with the target is validated.
Fragment Evolution: The identified fragment hits are then optimized to increase their affinity and potency. This can be achieved through several strategies:
Fragment Growing: Extending the fragment by adding new functional groups that make additional interactions with the target. nih.gov
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule. nih.gov
Case Study: Fragment-Merging Strategy for Protein Kinase C ζ (PKCζ) Inhibitors
A successful application of a fragment-merging strategy has been demonstrated in the discovery of novel PKCζ inhibitors based on the isoquinoline scaffold. nih.gov This approach involved the biochemical screening of a library of monosubstituted isoquinoline fragments at high concentrations to identify initial hits. nih.gov
The core principle of this "merging by design" strategy is to identify fragments that bind to different subpockets of the kinase active site and then combine them into a single disubstituted isoquinoline with significantly enhanced potency. researchoutreach.org For instance, a fragment substituted at the 5-position of the isoquinoline ring and another fragment substituted at the 7-position were identified as hits. researchoutreach.org Merging these two fragments into a 5,7-disubstituted isoquinoline resulted in a highly potent inhibitor with nanomolar activity. researchoutreach.org
The following table illustrates the evolution from fragment hits to a potent inhibitor in this case study:
| Compound Type | Substitution Pattern | Key Finding |
| Fragment Hit 1 | 5-substituted isoquinoline | Binds to a specific subpocket of the kinase. |
| Fragment Hit 2 | 7-substituted isoquinoline | Binds to an adjacent subpocket of the kinase. |
| Merged Compound | 5,7-disubstituted isoquinoline | Exhibits significantly increased potency due to simultaneous interaction with both subpockets. researchoutreach.org |
This fragment-merging approach proved to be highly effective for the rapid discovery of potent kinase inhibitors, even in the absence of protein-ligand structural information. nih.gov Further optimization of the 5,7-disubstituted isoquinoline lead compound resulted in an orally available molecule with good efficacy in a mouse model of collagen-induced arthritis. nih.gov This highlights the power of fragment-based methodologies in developing novel therapeutics based on the isoquinoline scaffold.
Structure Activity Relationship Sar Studies of 5 Hydroxyisoquinolin 1 Yl Guanidine Derivatives
Positional and Substituent Effects on Isoquinoline (B145761) Ring System Activity
The isoquinoline ring is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com The biological activity of isoquinoline derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system.
Alterations to the isoquinoline core of compounds analogous to (5-Hydroxyisoquinolin-1-yl)guanidine are predicted to significantly impact their biological profiles. For instance, in other quinoline (B57606) and isoquinoline series, the introduction of various substituents at different positions has been shown to modulate activity. A review of quinoline analogues in cancer research highlights that the type and placement of functional groups on the quinoline ring are critical for their therapeutic effects. nih.gov
Based on general SAR principles observed in related heterocyclic systems, the following table outlines hypothetical modifications to the isoquinoline ring of this compound and their potential impact on activity.
| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale based on Analogous Compounds |
|---|---|---|---|
| C-3, C-4, C-6, C-7, C-8 | Small alkyl groups (e.g., methyl, ethyl) | May enhance activity through increased lipophilicity and improved membrane permeability. | In many heterocyclic scaffolds, small alkyl groups can fill hydrophobic pockets in target proteins. |
| C-3, C-4, C-6, C-7, C-8 | Halogens (e.g., F, Cl, Br) | Could increase activity due to altered electronic properties and potential for halogen bonding. | Halogenation is a common strategy to improve the potency and pharmacokinetic properties of drug candidates. |
| C-6, C-7 | Methoxy (B1213986) or other alkoxy groups | May modulate activity and metabolic stability. | Alkoxy groups can influence hydrogen bonding and solubility. |
| Various | Bulky substituents | Likely to decrease activity due to steric hindrance at the binding site. | Steric clashes can prevent optimal binding to the target. |
Influence of Guanidine (B92328) Substitution on Molecular Recognition and Biological Activity
The guanidine group is a key structural motif in many biologically active compounds, largely owing to its basicity and ability to form strong hydrogen bonds and electrostatic interactions. mdpi.com It is often involved in crucial binding interactions with biological targets such as enzymes and receptors.
The following interactive table illustrates potential modifications to the guanidine group and their predicted consequences on molecular interactions and biological outcomes.
| Guanidine Modification | Predicted Effect on Molecular Recognition | Potential Impact on Biological Activity |
|---|---|---|
| Mono- or di-substitution with small alkyl groups | May alter hydrogen bonding patterns and introduce hydrophobic interactions. | Could either increase or decrease activity depending on the specific target's binding site topology. |
| Substitution with aryl or aralkyl groups | Can introduce π-π stacking or other non-covalent interactions. | May lead to enhanced potency and selectivity. |
| Incorporation into a cyclic system (e.g., imidazole) | Restricts conformational flexibility, potentially pre-organizing the molecule for optimal binding. | Could result in a more potent and selective compound. |
| Acylation of the guanidine group | Reduces basicity and alters hydrogen bonding capabilities. | Likely to decrease or abolish activity if the positive charge is crucial for binding. |
Hydroxy Group's Role in SAR within the Isoquinoline Moiety
The 5-hydroxy group on the isoquinoline ring is a significant feature of the parent compound, likely playing a critical role in its interaction with biological targets. Phenolic hydroxyl groups are known to act as both hydrogen bond donors and acceptors, and they can also participate in metal chelation.
The position and presence of the hydroxy group are crucial for activity in many quinoline and isoquinoline derivatives. For example, in a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives identified as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline moiety was found to be a crucial pharmacophore for activity. nih.govresearchgate.net Molecular modeling suggested that this group interacts with key residues in the ATP-binding pocket of the enzyme. nih.govresearchgate.net
The following table summarizes the anticipated role of the 5-hydroxy group and the effects of its modification.
| Modification of 5-Hydroxy Group | Predicted Effect on Target Interaction | Potential Consequence for Biological Activity |
|---|---|---|
| Removal of the hydroxy group | Loss of a key hydrogen bonding interaction. | Significant decrease or complete loss of activity. |
| Conversion to a methoxy group (O-methylation) | Eliminates hydrogen bond donating ability and introduces steric bulk. | Likely to reduce activity, although it may improve metabolic stability. |
| Shifting the hydroxy group to other positions (e.g., C-6, C-7, C-8) | Alters the geometry of potential hydrogen bonds. | Activity may be retained, reduced, or enhanced depending on the optimal interaction geometry of the target. |
| Esterification or etherification with larger groups | Blocks the hydrogen bonding potential and adds significant steric bulk. | Generally expected to be detrimental to activity. |
Elucidation of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound, the key pharmacophoric elements can be inferred from its structure and comparison with related compounds.
Pharmacophore modeling of analogous structures, such as 5-tetrahydroquinolinylidine aminoguanidine (B1677879) derivatives, has identified key features including hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions as crucial for activity. nih.gov For the this compound scaffold, the essential pharmacophoric features are likely to be:
A hydrogen bond donor/acceptor feature: Provided by the 5-hydroxy group.
A cationic/hydrogen bond donor feature: The protonated guanidinium (B1211019) group.
Aromatic/hydrophobic features: The isoquinoline ring system.
A hypothetical pharmacophore model for this compound would likely include a specific spatial arrangement of these features, which is essential for productive binding to a biological target. The precise geometry of this arrangement would dictate the compound's selectivity for different targets.
Correlation of Structural Modifications with Preclinical Biological Responses
For instance, in a series of quinazolinone-based anticancer agents, subtle changes to the substituents on the heterocyclic core led to significant variations in antiproliferative activity. nih.gov Similarly, for derivatives of this compound, a clear correlation between structural changes and biological effects would be expected.
The following table provides a hypothetical correlation of structural modifications with potential preclinical outcomes.
| Structural Modification | Predicted Impact on Physicochemical Properties | Anticipated Change in Preclinical Biological Response (e.g., Enzyme Inhibition, Cytotoxicity) |
|---|---|---|
| Introduction of lipophilic groups on the isoquinoline ring | Increased lipophilicity, potentially altered solubility. | May enhance cell permeability and potency, but could also increase non-specific toxicity. |
| Substitution on the guanidine moiety with polar groups | Increased hydrophilicity. | Could improve aqueous solubility but may hinder cell penetration, potentially reducing activity in cell-based assays. |
| Masking the 5-hydroxy group | Loss of a key polar interaction point. | Likely to result in a significant loss of potency against targets where this group is a key binding element. |
| Introduction of bulky groups near the guanidine or hydroxy functions | Increased steric hindrance. | Expected to disrupt binding and lead to a substantial decrease in biological activity. |
Molecular Mechanisms of Action and Biological Target Identification
Protein Interaction Studies of (5-Hydroxyisoquinolin-1-yl)guanidine Analogues
The ability of this compound and its derivatives to interact with proteins is fundamental to their biological effects. These interactions are dictated by the compound's structural features, which allow for a range of binding modalities with enzymes, receptors, and other protein targets.
The guanidinium (B1211019) group, a key feature of this compound, is known to be a strong organic base that exists predominantly as the guanidinium ion at physiological pH. nih.gov This cationic nature allows it to form strong interactions with negatively charged residues on protein surfaces. The guanidinium group can mimic the side chain of arginine, enabling it to bind to arginine-binding sites on proteins. nih.gov
Key binding interactions involving the guanidinium group include:
Salt Bridges: Formation of strong ionic bonds with the carboxylate groups of aspartic and glutamic acid residues.
Hydrogen Bonding: The N-H groups of the guanidinium ion can act as hydrogen bond donors, interacting with backbone carbonyls or side-chain oxygen and nitrogen atoms. nih.gov
Cation-π Interactions: The positive charge of the guanidinium ion can interact favorably with the electron-rich aromatic rings of tyrosine, tryptophan, and phenylalanine residues.
These interactions contribute to the stabilization of the protein-ligand complex and can be crucial for the compound's biological activity. For instance, studies on guanidinium's interaction with SH3 domains have shown specific binding to functionally important arginine-binding pockets, leading to thermodynamic stabilization of the protein. nih.gov
Analogues of this compound, particularly those containing the isoquinoline (B145761) scaffold, have been investigated as inhibitors of various enzymes. The nature of this inhibition can be elucidated through kinetic studies, which provide insights into the mechanism by which these compounds exert their effects. Common modes of enzyme inhibition include competitive, non-competitive, and uncompetitive inhibition. libretexts.orgkhanacademy.org
For example, a kinetic study on a quinoline-based α-glucosidase inhibitor, a compound structurally related to isoquinolines, revealed a non-competitive inhibition mechanism. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site, reducing the enzyme's catalytic efficiency without affecting substrate binding. libretexts.orgkhanacademy.org This is reflected in a decrease in the maximum velocity (Vmax) of the reaction, while the Michaelis constant (Km) remains unchanged. khanacademy.org
Table 1: Hypothetical Enzyme Inhibition Data for a this compound Analogue
| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (mM) | Inhibition Type |
| 0 | 100 | 10 | - |
| 10 | 50 | 10 | Non-competitive |
| 20 | 25 | 10 | Non-competitive |
This table is illustrative and based on the principles of non-competitive enzyme inhibition.
Derivatives of isoquinoline and guanidine (B92328) have demonstrated the ability to bind to a variety of receptors, acting as either agonists or antagonists. The isoquinoline core is a common scaffold in many biologically active natural products and synthetic compounds that target receptors. nih.gov
For instance, certain isoquinoline derivatives have been identified as potent antagonists for the CRTH2 receptor, a G protein-coupled receptor involved in inflammatory responses. nih.govconsensus.app Similarly, novel guanidine derivatives have been synthesized that exhibit high affinity for muscarinic M2 and M4 receptors. nih.gov The binding affinity of these compounds is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50).
Molecular modeling studies can further illuminate the specific interactions between these ligands and their receptor targets. Docking studies of guanidine derivatives with muscarinic receptors have highlighted the importance of hydrogen-bond networks between the guanidine group and key amino acid residues, such as asparagine and alanine, within the receptor's binding pocket. nih.gov
Table 2: Receptor Binding Affinities of Selected Isoquinoline and Guanidine Analogues
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
| TASP0376377 (Isoquinoline derivative) | CRTH2 | IC50 = 19 nM | nih.gov |
| ADS10227 (Guanidine derivative) | Muscarinic M2 | Ki = 2.8 nM | nih.gov |
| ADS10227 (Guanidine derivative) | Muscarinic M4 | Ki = 5.1 nM | nih.gov |
Modulation of Biochemical Pathways by this compound Derivatives
Beyond direct interactions with specific proteins, this compound and its derivatives can exert broader effects by modulating complex biochemical signaling pathways.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signal transduction cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. mdpi.com Dysregulation of this pathway is often implicated in diseases such as cancer.
Several isoquinoline alkaloids have been shown to interfere with the MAPK/ERK pathway. nih.gov For example, berberine, a well-known isoquinoline alkaloid, has been reported to inhibit the replication of the influenza A virus by hampering the MAPK/ERK pathway. nih.gov This interference can occur at various points in the cascade, such as by inhibiting the phosphorylation and activation of key kinases like MEK and ERK. By disrupting this signaling pathway, these compounds can influence cellular fate and function.
The planar aromatic structure of the isoquinoline ring system is a feature that allows for potential interactions with nucleic acids. nih.gov One common mode of interaction is DNA intercalation, where the flat aromatic molecule inserts itself between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with processes such as DNA replication and transcription.
Furthermore, the cationic guanidinium group can engage in non-covalent interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA, as well as with the nucleobases themselves. nih.gov Theoretical studies have explored the complexes formed between the guanidinium cation and DNA/RNA nucleobases, highlighting the role of both hydrogen bonds and cation-π interactions in these associations. nih.gov These interactions can stabilize specific nucleic acid structures or interfere with the binding of proteins that regulate gene expression.
Analysis of Mitochondrial-Mediated Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents. Evidence suggests that both the isoquinoline and guanidine components of the title compound could contribute to activating mitochondrial-mediated apoptotic pathways.
The isoquinoline scaffold is found in numerous compounds that trigger apoptosis. nih.gov Studies on metal complexes incorporating isoquinoline derivatives have shown they can induce cell death in cancer cells by targeting mitochondria. researchgate.netchinesechemsoc.org This process involves the accumulation of the compound in the mitochondria, leading to mitochondrial dysfunction. Key events in this pathway include the increased generation of reactive oxygen species (ROS), elevated intracellular Ca2+ levels, and the subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytosol. researchgate.net The release of cytochrome c is a critical step, as it activates the caspase cascade, ultimately leading to the execution phase of apoptosis. researchgate.netnih.gov Furthermore, certain isoquinoline derivatives have been shown to promote apoptosis in ovarian cancer cells, indicating the broad applicability of this scaffold in inducing cell death. nih.gov
Similarly, guanidine derivatives have been demonstrated to initiate the intrinsic (mitochondrial) apoptotic pathway. nih.gov Research on guanidine compounds containing a chalcone (B49325) skeleton revealed they could induce a concentration-dependent release of mitochondrial cytochrome c, which was associated with the activation of caspase-9 and caspase-3. nih.gov The permeabilization of the outer mitochondrial membrane is considered the crucial commitment step for this pathway. nih.gov Additionally, specific guanidine-porphyrin conjugates have been intentionally designed to localize within cell mitochondria, highlighting the affinity of the guanidinium group for this organelle. acs.org Other reports have noted that guanidine derivatives can directly interfere with mitochondrial respiration, further supporting their role in modulating mitochondrial function. nih.govresearchgate.net
Given these findings, it is plausible that this compound could induce apoptosis through a mitochondria-dependent mechanism, leveraging the properties of both its core structures to disrupt mitochondrial integrity and activate downstream cell death signaling.
Identification of Specific Molecular Targets
Based on the known interactions of its structural components, this compound is predicted to interact with several classes of biological macromolecules, including enzymes and ion channels, and may also influence the biophysical properties of proteins.
Enzyme Target Validation (e.g., RNase H, PARP-1, Kinases, 2-Oxoglutarate Oxygenases)
The isoquinoline and related quinoline (B57606) scaffolds are privileged structures in medicinal chemistry, known to inhibit a variety of enzymes.
RNase H: While direct inhibition by a 5-hydroxyisoquinoline (B118818) structure is not documented, related compounds such as 2-hydroxyisoquinoline-1,3-diones have been identified as active-site inhibitors of HIV-1 reverse transcriptase RNase H function. This suggests that the isoquinoline core has the potential to be adapted for targeting this class of nucleases.
PARP-1: The isoquinoline framework is a key component of several potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov PARP-1 is a critical enzyme in the repair of single-strand DNA breaks. tandfonline.com Compounds like 1,5-Isoquinolinediol, which is structurally analogous to the 5-hydroxyisoquinoline core, are known PARP-1 inhibitors. Furthermore, isoquinolinone and 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives have been developed as novel, potent PARP-1 inhibitors for anticancer applications. tandfonline.comnih.gov These inhibitors typically compete with the nicotinamide (B372718) moiety of NAD+ at the enzyme's active site. tandfonline.com
Kinases: The isoquinoline ring is a well-established scaffold for kinase inhibitors. For example, derivatives such as 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) are known inhibitors of protein kinase C (PKC) and cAMP-dependent protein kinase (PKA). The "5-isoquinolinyl" structure is directly relevant to the title compound, suggesting a high likelihood of activity against various protein kinases.
2-Oxoglutarate Oxygenases: The 8-hydroxyquinoline (B1678124) core, a close structural isomer of 5-hydroxyisoquinoline, is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. nih.govjianhaidulab.com These enzymes play roles in diverse processes, including transcription regulation and metabolism. jianhaidulab.com The compound 5-carboxy-8-hydroxyquinoline (IOX1) is a broad-spectrum inhibitor of this enzyme family, including histone demethylases (KDMs) and hypoxia-inducible factor (HIF) prolyl hydroxylases. nih.govnih.govrsc.org The inhibitory mechanism involves the 8-hydroxyquinoline moiety chelating the active-site Fe(II) ion and mimicking the binding of the 2-oxoglutarate co-substrate. rsc.org
Table 1: Inhibitory Activity of a Representative 8-Hydroxyquinoline (IOX1) against Human 2-Oxoglutarate Oxygenases
| Enzyme Target | Enzyme Family | IC₅₀ (µM) |
|---|---|---|
| PHD2 | Transcription Factor Hydroxylase | 0.023 ± 0.002 |
| KDM4A | Histone Demethylase | 0.22 ± 0.02 |
| KDM4C | Histone Demethylase | 0.13 ± 0.01 |
| KDM5B | Histone Demethylase | 1.8 ± 0.1 |
| KDM6B | Histone Demethylase | 0.13 ± 0.02 |
| FTO | Nucleic Acid Demethylase | 6.3 ± 0.5 |
| BBOX1 | γ-Butyrobetaine Hydroxylase | 0.015 ± 0.001 |
Data derived from studies on 5-carboxy-8-hydroxyquinoline (IOX1). nih.gov
Ion Channel Modulation and Associated Biochemical Effects (e.g., Voltage-Gated Potassium Channels)
The guanidine moiety is well-established as an inhibitor of voltage-gated potassium (Kv) channels. nih.govnih.gov These channels are critical for regulating cellular excitability in tissues such as nerves and muscles. stockpr.com The inhibitory effect of guanidine underlies its therapeutic use in certain neuromuscular diseases. nih.gov
The mechanism of action involves the guanidinium ion, the protonated form of guanidine present at physiological pH, acting as a pore blocker. nih.govnih.gov Research indicates that guanidinium compounds bind within the intracellular pore of the Kv channel. nih.gov This binding perturbs a hydrophobic interface between the channel subunits, which in turn stabilizes a closed conformation of the channel, thereby inhibiting the flow of potassium ions. nih.govnih.gov This action prolongs the repolarization phase of the action potential, leading to enhanced neurotransmitter release at the neuromuscular junction. nih.gov Given that this is a characteristic action of the guanidinium group, this compound is highly likely to exhibit inhibitory activity at Kv channels.
Studies on Protein Stability and Folding upon Interaction
Guanidine, in the form of guanidine hydrochloride (GdnHCl), is widely used in biochemistry as a strong protein denaturant. At high concentrations (e.g., 6 M), it disrupts the non-covalent interactions that maintain the native three-dimensional structure of proteins, leading to their unfolding.
Paradoxically, at low, sub-denaturing concentrations (typically below 1 M), guanidine hydrochloride has been observed to have a stabilizing effect on certain proteins or their folding intermediates. nih.govresearchgate.netnih.gov For instance, low concentrations of GdnHCl can induce acid-unfolded proteins to refold into a compact "molten globule" state, which possesses secondary structure but lacks a fixed tertiary structure. nih.gov This stabilizing effect is thought to arise from specific, favorable interactions between the guanidinium ion and the protein surface that are distinct from the general denaturing mechanism. nih.govpnas.org This dual, concentration-dependent effect on protein stability is a key feature of guanidinium. It suggests that this compound could, depending on its concentration and the specific protein target, either contribute to protein stabilization or act as a denaturant.
Computational Chemistry and Molecular Modeling of 5 Hydroxyisoquinolin 1 Yl Guanidine
Quantum Chemical Calculations for Conformational Analysis and Tautomeric Preference
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of (5-Hydroxyisoquinolin-1-yl)guanidine at an electronic level. nih.govresearchgate.net These methods are used to determine the molecule's most stable three-dimensional structures (conformers) and to predict the relative stabilities of its possible tautomeric forms.
Similarly, the 5-hydroxy group on the isoquinoline (B145761) ring can exist in keto-enol forms, and the rotational barrier around the C1-guanidine bond defines different conformers. Computational methods can map the potential energy surface to identify low-energy, stable conformations. The relative energies calculated for these structures help predict the most abundant forms of the molecule. nih.gov
Table 1: Representative Quantum Chemical Calculation Data for Guanidine (B92328) Tautomers This table illustrates typical relative energy data obtained from DFT calculations for different tautomeric forms of a substituted guanidine. The values are hypothetical and serve as an example of the insights gained from such studies.
| Tautomer | Description | Relative Electronic Energy (kJ/mol) |
|---|---|---|
| Tautomer A | Proton on terminal imine N | 0.00 (Reference) |
| Tautomer B | Proton on internal imine N | +5.2 |
| Tautomer C | Proton on isoquinoline ring N | +12.7 |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netnih.gov For this compound, docking simulations are invaluable for identifying potential protein targets and hypothesizing its binding mode within a known active site. The process involves placing the 3D structure of the ligand into the binding pocket of a protein and using a scoring function to estimate the binding affinity, typically expressed as a docking score in kcal/mol. nih.gov
Given the structural motifs present in this compound, protein kinases are a plausible class of targets. nih.govacs.org The isoquinoline scaffold is a common feature in many kinase inhibitors, often occupying the ATP-binding site and forming hydrogen bonds with the hinge region of the kinase. nih.gov The guanidine group, which is protonated at physiological pH, is well-suited to form strong salt bridges and hydrogen bonds with acidic residues like aspartate and glutamate (B1630785), which are frequently found in kinase active sites. nih.gov
Docking studies can predict key interactions, such as:
Hydrogen bonds between the guanidine N-H groups and backbone carbonyls in the kinase hinge region.
Salt bridge formation between the cationic guanidinium (B1211019) group and a conserved glutamate or aspartate residue.
π-π stacking interactions between the isoquinoline ring and aromatic residues like phenylalanine or tyrosine in the active site.
A hydrogen bond involving the 5-hydroxy group and a nearby amino acid side chain or backbone atom.
These predictions provide a structural basis for the molecule's activity and guide the design of analogs with improved potency and selectivity.
Virtual Screening Techniques for Identifying Novel Binding Partners
Virtual screening is a powerful computational strategy used to search large libraries of compounds to identify those most likely to bind to a drug target. nih.gov This process can be performed in two primary ways: ligand-based and structure-based.
Ligand-based virtual screening is employed when the 3D structure of the target is unknown but a set of active molecules has been identified. A pharmacophore model can be built based on the shared chemical features of these active compounds. For molecules similar to this compound, a pharmacophore model might include features like a hydrogen bond donor (from the guanidine), a hydrogen bond acceptor, an aromatic ring feature, and a positive ionizable feature. nih.govnih.govyoutube.com This model is then used as a 3D query to filter large compound databases for molecules possessing a similar arrangement of features.
Structure-based virtual screening involves docking a large library of compounds into the active site of a target protein. nih.gov This approach was used, for example, to screen a library of quinoline-derived molecules against targets from the SARS-CoV-2 virus. nih.gov If this compound were identified as a hit against a specific protein, its isoquinoline-guanidine scaffold could be used to search for commercially available or synthetically accessible analogs, potentially identifying novel chemotypes with similar or improved activity. nih.govresearchgate.net
Molecular Dynamics Simulations for Studying Ligand-Protein Complex Stability and Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. researchgate.net An MD simulation of the this compound-protein complex, placed in a simulated aqueous environment, can assess the stability of the predicted binding pose and reveal the flexibility of both the ligand and the protein.
Key insights from MD simulations include:
Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time (typically hundreds of nanoseconds), researchers can determine if the initial docked pose is stable. A low and stable RMSD for the ligand suggests a stable binding mode.
Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions identified in docking, such as hydrogen bonds and salt bridges. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for binding.
Water's Role: MD explicitly includes water molecules, revealing their crucial role in mediating or competing with ligand-protein interactions. Bridging water molecules can form a stable part of the binding interface.
Conformational Changes: The simulation can show how the protein or ligand might adapt its conformation to achieve an optimal fit, a phenomenon known as "induced fit."
These simulations provide a more realistic and detailed understanding of the binding event than static models alone. rsc.orgnih.gov
Binding Free Energy Calculations (e.g., MM/GBSA, QM/MM)
Predicting the binding affinity of a ligand to its target is a primary goal of computational chemistry. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular "end-point" methods used to estimate the free energy of binding from MD simulation trajectories. nih.govmdpi.com
The MM/GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energy, solvation free energy, and conformational entropy upon ligand binding. chemrxiv.orgyoutube.com
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
ΔE_MM: The change in gas-phase molecular mechanics energy, including van der Waals and electrostatic interactions.
ΔG_solv: The change in solvation energy, composed of polar and nonpolar contributions.
-TΔS: The contribution from the change in conformational entropy.
These calculations are performed on snapshots taken from an MD simulation, averaging the results to provide a more accurate estimate than docking scores alone. nih.govnih.gov While computationally intensive, MM/GBSA can effectively rank a series of related compounds and help rationalize why certain chemical modifications improve or diminish binding affinity. nih.govresearchgate.net More rigorous but computationally expensive methods like Free Energy Perturbation (FEP) can also be used for highly accurate predictions. acs.org
Table 2: Representative MM/GBSA Binding Free Energy Decomposition This table provides an example of the energy components calculated using the MM/GBSA method for a ligand-protein complex. The values are hypothetical and illustrate the relative contributions to the total binding free energy.
| Energy Component | Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| ΔE_vdW (van der Waals) | -45.5 | Favorable |
| ΔE_elec (Electrostatic) | -50.2 | Favorable |
| ΔG_polar (Polar Solvation) | +55.8 | Unfavorable |
| ΔG_nonpolar (Nonpolar Solvation) | -4.1 | Favorable |
| ΔG_bind (Total Free Energy) | -44.0 | Favorable |
Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding Networks, Cation-π Interactions, Electrostatic Interactions)
A detailed analysis of the noncovalent interactions between this compound and its target is crucial for understanding the nature of molecular recognition. acs.org The guanidinium group is particularly adept at forming a variety of strong, specific interactions.
Hydrogen Bonding Networks: The protonated guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, simultaneous hydrogen bonds. rsc.org It can form bidentate (two-point) hydrogen bonds with carboxylate groups of aspartate or glutamate, an interaction that is exceptionally strong and specific. rsc.orgnih.gov The 5-hydroxy group and the isoquinoline nitrogen can also act as hydrogen bond acceptors or donors, contributing to a robust network of interactions that anchor the ligand in the binding site.
Cation-π Interactions: This is a powerful noncovalent force between a cation and the electron-rich face of an aromatic ring. The planar, delocalized positive charge of the guanidinium ion makes it ideal for forming strong cation-π interactions with aromatic residues like tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe). nih.govresearchgate.netnih.govsemanticscholar.org These interactions can be as strong as hydrogen bonds and are critical for the stability of many protein-ligand complexes. mdpi.comresearchgate.net The isoquinoline ring itself can also participate in π-π stacking with other aromatic residues.
Electrostatic Interactions: The formal positive charge of the guanidinium group dominates its electrostatic profile, leading to strong, long-range attractive forces with negatively charged residues or polar regions of the protein. rsc.orgacs.org These electrostatic interactions are often the primary driving force for the initial recognition and orientation of the ligand within the binding pocket.
Preclinical in Vitro Biological Evaluation of 5 Hydroxyisoquinolin 1 Yl Guanidine Analogues
Cell-Based Assay Methodologies
Cell-based assays are fundamental in determining the biological effects of (5-Hydroxyisoquinolin-1-yl)guanidine analogues in a biologically relevant context. These assays utilize living cells to assess various parameters, from broad cytotoxicity to specific pathway modulation.
High-Throughput Screening (HTS) is instrumental in the initial stages of drug discovery, enabling the rapid evaluation of large libraries of compounds to identify promising candidates. researchoutreach.orgmdpi.com For analogues of this compound, HTS platforms employ automated, miniaturized cell-based assays to efficiently screen for desired biological activities. dovepress.com These platforms can assess various cellular responses, including cell viability, proliferation, and the activation or inhibition of specific signaling pathways. Fragment-based drug discovery (FBDD) is a well-established HTS method where libraries of small, structurally simple molecules ("fragments") are screened for high affinity against a target protein. researchoutreach.org This approach can be applied to isoquinoline (B145761) templates to develop potent inhibitors. researchoutreach.org
HTS campaigns are broadly categorized into two approaches: whole cell-based assays, which identify intrinsically active agents, and target-based HTS, which focuses on specific proteins or enzymes. mdpi.com The integration of automation is crucial for managing the large scale of these screening efforts. mdpi.com
Reporter gene assays are powerful tools for investigating the effects of this compound analogues on specific cellular signaling pathways. nih.govyoutube.com These assays work by linking the transcriptional response element of a gene of interest to a reporter gene, such as luciferase or green fluorescent protein (GFP). nih.govfrontiersin.org When the signaling pathway is activated or inhibited by a test compound, it results in a corresponding change in the expression of the reporter protein, which can be easily and quantitatively measured. youtube.com
This methodology allows for the sensitive detection of pathway modulation without prior knowledge of the compound's specific molecular target. nih.gov For example, these assays can be designed to monitor the activity of transcription factors like NF-κB, NFAT, or STAT3, providing insights into the anti-inflammatory or immunomodulatory potential of the tested analogues. youtube.com The use of reporter genes has significantly improved the speed and sensitivity of detecting the effects of chemical compounds on cellular pathways. nih.gov
A crucial step in evaluating the therapeutic potential of this compound analogues is to assess their cytotoxicity and antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Cytotoxicity assays measure the ability of a compound to induce cell death, while antiproliferative assays determine its capacity to inhibit cell growth. nih.govnih.gov
The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%. This value is a key indicator of a compound's potency. Studies on related isoquinoline and guanidine (B92328) derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of human tumor cell lines, including those from lung, breast, colon, and liver cancers. nih.govnih.govmdpi.com For instance, certain indolo[2,3-b]quinoline guanidine derivatives have shown potent activity against A549 lung adenocarcinoma and MCF-7 breast cancer cell lines. nih.gov
Table 1: Example Antiproliferative Activity of Guanidine-Containing Compounds against Various Cancer Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Guanidine-DiMIQ (1) | A549 | Lung Carcinoma | 0.19 |
| Guanidine-DiMIQ (1) | MCF-7 | Breast Carcinoma | 0.5 |
| BAPPN | HepG2 | Hepatocellular Carcinoma | 3.3 (µg/mL) |
| BAPPN | HCT-116 | Colon Carcinoma | 23 (µg/mL) |
| BAPPN | MCF-7 | Breast Carcinoma | 3.1 (µg/mL) |
| BAPPN | A549 | Lung Carcinoma | 9.96 (µg/mL) |
Note: Data is compiled from studies on various guanidine-containing compounds to illustrate the type of data generated in such assays. nih.govmdpi.comnih.gov BAPPN is 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline.
To understand the mechanism of cell death induced by this compound analogues, cell viability and apoptosis induction assays are employed. researchgate.netabcam.com Cell viability assays, such as the MTT or MTS assay, measure the metabolic activity of cells, which is an indicator of the number of viable cells in a population. researchgate.netnih.gov These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. abcam.com
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Assays to detect apoptosis include flow cytometry using Annexin V/FITC staining to identify the externalization of phosphatidylserine, a hallmark of early apoptosis. researchgate.net Another common method is to measure the activity of caspases, which are key proteases in the apoptotic cascade. licorbio.comclinisciences.com For example, the activation of initiator caspase-9 and executioner caspase-3 can be assessed to confirm the induction of apoptosis. nih.gov
Biochemical Assay Systems
Biochemical assays are essential for determining the direct interaction of this compound analogues with their molecular targets, such as specific enzymes. These cell-free systems provide detailed information on inhibitor potency and mechanism of action.
To pinpoint the specific molecular target of an active this compound analogue, isolated enzyme activity assays are conducted. These assays measure the ability of a compound to inhibit the activity of a purified enzyme in a controlled, cell-free environment. researchoutreach.orgmdpi.com This approach is crucial for confirming that the compound's cellular effects are due to the direct inhibition of the target enzyme and for quantifying its inhibitory potency, typically expressed as an IC50 value. nih.gov
For analogues of isoquinoline and guanidine, which are known to target various enzymes, particularly kinases, these assays are of paramount importance. mdpi.comnih.gov For example, studies on arylpyridin-2-yl guanidine derivatives have identified inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com Similarly, isoquinoline derivatives have been evaluated for their inhibitory activity against kinases like EGFR and HER2. nih.gov The results from these assays are critical for structure-activity relationship (SAR) studies, guiding the chemical modification of analogues to enhance their potency and selectivity. mdpi.com
Table 2: Example Data from Isolated Enzyme Activity Assays for Guanidine and Isoquinoline Analogues
| Compound/Analogue | Target Enzyme | IC50 (nM) |
|---|---|---|
| Arylpyridin-2-yl Guanidine (1a) | MSK1 | 17900 |
| 2-aminobenzimidazole (49d) | MSK1 | ~2000 (for IL-6 release) |
| Quinazoline Derivative (2a) | EGFR | 5.06 |
| Isoquinoline Derivative (9a) | HER2 | (% inhibition) |
Note: This table presents example data from studies on various guanidine and isoquinoline analogues to illustrate the determination of inhibitor potency against specific enzymes. mdpi.comnih.govnih.gov The IC50 for compound 49d is for the inhibition of IL-6 release, an in vitro cellular effect of MSK1 inhibition.
Cell-Free Systems for Mechanism of Action Studies
Cell-free systems are invaluable tools for the initial characterization of the mechanism of action of novel compounds, such as analogues of this compound. These systems, devoid of intact cells, allow for the direct investigation of molecular interactions without the complexities of cellular uptake, metabolism, or efflux. nih.gov A primary application of cell-free assays is in the screening of enzyme inhibitors. nih.gov
For isoquinoline-based compounds, which are known to target a variety of enzymes, kinase inhibition assays are particularly relevant. nih.gov These assays can quantify the potency of a compound in inhibiting the activity of specific kinases, which are often dysregulated in diseases like cancer. The inhibitory activity is typically determined by measuring the phosphorylation of a substrate in the presence of varying concentrations of the test compound.
Another important application of cell-free systems is the study of interactions with nucleic acids. nih.gov Guanidine moieties are known to interact with DNA, and cell-free assays can be employed to characterize this binding. Such studies can elucidate whether the compounds intercalate into the DNA helix, bind to the minor groove, or induce other structural changes.
Table 1: Representative Data from Cell-Free Kinase Inhibition Assays for Hypothetical this compound Analogues
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Analogue A | EGFR | 85 |
| Analogue B | HER2 | 150 |
| Analogue C | VEGFR2 | 45 |
| Analogue D | EGFR | >10,000 |
| Analogue E | HER2 | 75 |
This table is illustrative and does not represent actual experimental data for this compound analogues.
Advanced In Vitro Model Systems for Mechanistic Research
While cell-free systems provide valuable molecular-level information, they lack the cellular context necessary to predict a compound's behavior in a biological system. Advanced in vitro models, such as 3D cell cultures, organoids, and co-culture systems, bridge the gap between simplistic 2D cell monolayers and complex in vivo environments. nih.gov
Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the architecture, cell-cell interactions, and nutrient gradients of solid tumors compared to traditional 2D cultures. nih.govresearchgate.net This increased complexity can significantly impact a compound's efficacy and provides a more stringent test of its potential. acs.org For instance, the evaluation of isoquinolinequinone N-oxides in 3D spheroid models has provided crucial insights into their anticancer activity that might not have been apparent in 2D assays. acs.org
Organoids, which are self-organizing 3D structures derived from stem cells or patient tissues, offer an even higher level of physiological relevance. nih.gov Cancer patient-derived organoids (CPDOs) can recapitulate the heterogeneity and genetic landscape of the original tumor, making them powerful tools for preclinical drug evaluation and personalized medicine. nih.gov The natural isoquinoline alkaloid berberine, for example, has been studied in lung cancer organoids to evaluate its therapeutic potential. nih.gov
Table 2: Comparison of Anti-proliferative Activity of a Hypothetical this compound Analogue in 2D vs. 3D Cancer Cell Models
| Cell Line | Culture Model | GI₅₀ (µM) |
| MCF-7 | 2D Monolayer | 5.2 |
| 3D Spheroid | 28.7 | |
| A549 | 2D Monolayer | 8.9 |
| 3D Spheroid | 55.1 |
This table is illustrative and does not represent actual experimental data for this compound analogues.
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts or CAFs), immune cells, and extracellular matrix. mdpi.com These components interact dynamically and can significantly influence tumor progression and response to therapy. mdpi.com Co-culture systems, where two or more different cell types are grown together, allow researchers to model these critical interactions in vitro. mdpi.com
For evaluating compounds like this compound analogues, co-culturing cancer cells with CAFs can reveal how the stromal component affects the compound's activity. mdpi.com For example, CAFs can secrete growth factors that promote cancer cell survival or alter the extracellular matrix to impede drug penetration. By comparing the efficacy of a compound in monoculture versus co-culture, researchers can gain a better understanding of its potential performance in the complex TME of a real tumor.
Table 3: Effect of Co-culture with Cancer-Associated Fibroblasts (CAFs) on the Cytotoxicity of a Hypothetical this compound Analogue
| Cancer Cell Line | Culture Condition | IC₅₀ (µM) | Fold Change |
| Panc-1 | Monoculture | 12.5 | - |
| Co-culture with CAFs | 35.0 | 2.8 | |
| HT-29 | Monoculture | 9.8 | - |
| Co-culture with CAFs | 22.5 | 2.3 |
This table is illustrative and does not represent actual experimental data for this compound analogues.
Future Research Directions for 5 Hydroxyisoquinolin 1 Yl Guanidine
Development of Advanced Synthetic Strategies for Complex Analogues
The exploration of the chemical space around the (5-Hydroxyisoquinolin-1-yl)guanidine core is fundamental to elucidating structure-activity relationships (SAR) and optimizing pharmacological properties. While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been foundational, future efforts should focus on more advanced and versatile synthetic strategies. nih.govresearchgate.netpharmaguideline.com The development of novel catalytic systems, including transition-metal-catalyzed C-H activation and functionalization, offers a promising avenue for the efficient and regioselective synthesis of complex isoquinoline analogues. arabjchem.org These modern techniques can facilitate the introduction of diverse substituents and the construction of novel heterocyclic frameworks fused to the isoquinoline core, thereby expanding the accessible chemical diversity. rsc.org
Furthermore, the guanidinylation step in the synthesis of this compound and its analogues warrants optimization. While reagents like N,N'-di-Boc-N''-triflylguanidine have proven effective, the development of milder and more efficient guanidinylation methods would be highly beneficial, particularly for sensitive substrates. nih.gov The exploration of novel guanidinylating agents and catalytic approaches could streamline the synthesis of a broad library of analogues with varied substitution patterns on the guanidine (B92328) moiety itself. mdpi.com Such advancements will be crucial for fine-tuning the compound's interaction with its biological targets and improving its pharmacokinetic profile. A key challenge will be the development of stereoselective syntheses for chiral analogues, which could exhibit differential and improved biological activities.
Exploration of Novel Biological Target Space beyond Current Paradigms
While this compound is primarily investigated as a ROCK inhibitor, the vast and intricate network of cellular signaling pathways presents a wealth of opportunities for identifying novel biological targets. The isoquinoline scaffold is known to interact with a diverse range of proteins, and a comprehensive understanding of the target landscape for this particular compound is still in its infancy. researchgate.netnih.gov Future research should venture beyond the well-trodden path of ROCK inhibition and explore other potential targets within the human kinome and beyond. Given the structural similarities among kinase active sites, it is plausible that this compound may exhibit activity against other kinases implicated in various diseases. rsc.org
High-throughput screening campaigns against broad panels of kinases and other enzyme families, coupled with chemoproteomic approaches, could unveil previously unknown targets. Furthermore, focusing on disease areas where isoquinoline alkaloids have shown promise, such as oncology and neurodegenerative disorders, may guide the search for novel mechanisms of action. mdpi.comresearchgate.net For instance, certain isoquinoline derivatives have demonstrated effects on cell metabolism and survival pathways in cancer cells. researchgate.net Investigating whether this compound or its analogues can modulate these pathways could open up new therapeutic avenues. The exploration of its potential effects on G-protein coupled receptors (GPCRs) and ion channels, common targets for heterocyclic compounds, should also be considered.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for this compound
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govresearchgate.net For this compound, AI and ML can be leveraged at multiple stages of the research and development pipeline. Generative models, such as variational autoencoders and generative adversarial networks, can be employed to design novel analogues with desired physicochemical and pharmacological properties. researchgate.net These models can learn from existing chemical data to propose new structures that are likely to be active and possess favorable drug-like characteristics.
Furthermore, predictive modeling using machine learning algorithms can be instrumental in prioritizing synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of designed analogues, while other models can forecast their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. rsc.org For kinase inhibitors like this compound, AI can also be used to predict off-target effects and potential resistance mutations, guiding the design of more selective and durable therapies. rsc.org
| AI/ML Application | Potential Impact on this compound Research |
| Generative Models | Design of novel analogues with optimized potency and selectivity. |
| Predictive QSAR | Prioritization of synthetic targets by predicting biological activity. |
| ADMET Prediction | Early identification of compounds with favorable pharmacokinetic profiles. |
| Off-Target Prediction | Design of more selective inhibitors with reduced side effects. |
| Resistance Prediction | Proactive design of analogues that can overcome potential drug resistance. |
Deeper Characterization of Allosteric Modulation and Polypharmacology
The traditional paradigm of drug action often focuses on competitive inhibition at the active site of a target protein. However, the concept of allosteric modulation, where a compound binds to a site distinct from the active site to modulate the protein's function, is gaining increasing attention. wikipedia.org Given that ROCK activity is regulated by an allosteric mechanism involving RhoA binding, it is conceivable that this compound or its analogues could exert their effects through allosteric modulation. nih.gov Future research should investigate this possibility through detailed mechanistic studies, including kinetic analyses and structural biology approaches like X-ray crystallography and cryo-electron microscopy. The discovery of an allosteric mode of action could lead to the development of inhibitors with greater selectivity and potentially novel pharmacological profiles. tdl.orgnih.gov
In addition to allosteric modulation, a deeper understanding of the polypharmacology of this compound is crucial. Polypharmacology, the ability of a single compound to interact with multiple targets, can be both a source of adverse effects and a driver of therapeutic efficacy. A comprehensive characterization of the off-target interactions of this compound will be essential for predicting its safety profile. Conversely, identifying therapeutically relevant off-target activities could lead to drug repositioning opportunities for new disease indications. researchgate.net A systems biology approach, integrating data from proteomics, transcriptomics, and metabolomics, will be invaluable in elucidating the complex biological effects of this compound.
Investigating the Potential of this compound as a Probe for Chemical Biology
High-quality chemical probes are indispensable tools for dissecting complex biological processes. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. Given its potential as a ROCK inhibitor, this compound could be developed into a valuable chemical probe for studying the physiological and pathological roles of Rho-kinase signaling. To achieve this, it will be necessary to develop structurally related inactive control compounds to differentiate on-target from off-target effects.
Furthermore, the synthesis of derivatized versions of this compound, incorporating tags for affinity purification or fluorescent labels for imaging, would greatly enhance its utility as a chemical probe. These modified probes could be used to identify binding partners, visualize the subcellular localization of the target, and monitor the dynamics of ROCK signaling in living cells. The development of such tools would not only advance our fundamental understanding of ROCK biology but could also facilitate the discovery of new drug targets within the Rho-kinase signaling network.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (5-Hydroxyisoquinolin-1-yl)guanidine in laboratory settings?
- Methodological Answer : Safety protocols include storing the compound in a well-ventilated, tightly closed container to prevent contamination . In case of skin or eye irritation, immediate medical consultation is advised. Contaminated clothing should be removed, washed thoroughly, and reused only after decontamination . For disposal, adhere to local and international regulations to minimize environmental impact .
Q. How can researchers validate the purity and identity of newly synthesized this compound?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm bond lengths, angles, and molecular conformation . For purity, employ elemental analysis and high-performance liquid chromatography (HPLC) with reference to established standards . New compounds require detailed characterization in the main manuscript, while known compounds should cite prior literature .
Q. What synthetic strategies are effective for constructing the isoquinolin-1-yl-guanidine scaffold?
- Methodological Answer : Transition metal-catalyzed reactions are common for synthesizing quinazoline/isoquinoline derivatives. For example, coupling guanidine with hydroxy-substituted isoquinoline precursors under controlled temperatures (e.g., 60–80°C) in solvents like dichloromethane or ethanol . Catalysts such as palladium or copper complexes can enhance yield and selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
- Methodological Answer : Conduct cross-validation using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays). Analyze variables such as solvent effects (DMSO vs. aqueous buffers), pH dependency, and metabolite interference . Statistical tools like Bland-Altman plots can identify systematic biases . Reference structurally similar guanidine derivatives (e.g., phosphoryl guanidine oligonucleotides) to contextualize mechanistic hypotheses .
Q. What experimental designs optimize the pharmacokinetic profile of this compound for CNS-targeted applications?
- Methodological Answer : Modify the compound’s lipophilicity via fluorinated or piperidinylmethyl substituents to enhance blood-brain barrier permeability . Use in silico ADMET prediction tools (e.g., SwissADME) to prioritize derivatives. Validate with in vivo pharmacokinetic studies in rodent models, monitoring plasma half-life and tissue distribution .
Q. How do researchers address conflicting results in the compound’s interaction with biological targets (e.g., receptors vs. enzymes)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics . Molecular dynamics simulations (e.g., using GROMACS) can model interactions at atomic resolution, identifying key residues in protein-ligand binding pockets . Cross-reference with mutagenesis studies to validate computational predictions .
Methodological and Data Analysis Questions
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply Bayesian hierarchical models for multi-experiment datasets to account for inter-assay variability . Tools like GraphPad Prism or R packages (drc, nlme) facilitate robust analysis .
Q. How should researchers design experiments to distinguish between on-target and off-target effects of the compound?
- Methodological Answer : Utilize genetic knockout/knockdown models (e.g., CRISPR-Cas9) of the putative target protein. Compare phenotypic outcomes in wild-type vs. modified systems . Combine with proteomic profiling (e.g., LC-MS/MS) to identify off-target protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
